1-Azido-6-bromohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-azido-6-bromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN3/c7-5-3-1-2-4-6-9-10-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGRYHPJWKOCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80782059 | |

| Record name | 1-Azido-6-bromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80782059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235095-05-3 | |

| Record name | 1-Azido-6-bromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80782059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Azido-6-bromohexane: Structure, Reactivity, and Applications

Abstract

1-Azido-6-bromohexane is a linear bifunctional molecule of significant interest in chemical biology, drug development, and materials science. Its structure is characterized by a six-carbon aliphatic chain functionalized with a terminal azide group at one end and a bromine atom at the other. This unique arrangement provides orthogonal reactivity, enabling sequential or simultaneous conjugation reactions. The azide group serves as a versatile handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the bromo group acts as a classic electrophile for nucleophilic substitution reactions. This guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and reactivity of this compound. It further details its critical applications, supported by field-proven experimental protocols, to serve as a technical resource for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a heteroaliphatic compound featuring a flexible hexyl spacer that separates two distinct reactive functional groups.[1]

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₁₂BrN₃[1]

-

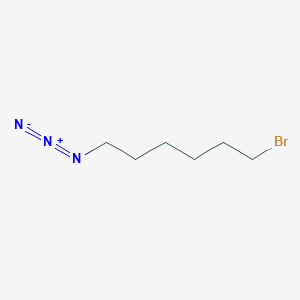

Structure: The molecule consists of a central hexane chain. Carbon-1 is covalently bonded to an azide (-N₃) group, and Carbon-6 is bonded to a bromine (-Br) atom.

The strategic placement of these groups allows for independent chemical transformations. The azide is a soft nucleophile and a 1,3-dipole, while the primary alkyl bromide is an electrophile susceptible to attack by a wide range of nucleophiles.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 206.08 g/mol | [1][2] |

| Exact Mass | 205.02146 Da | [1][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| LogP | 2.70 | [2][3] |

| CAS Number | 235095-05-3 | [1][5] |

Spectroscopic Characterization

The structure of this compound is unequivocally confirmed by spectroscopic methods. While specific spectra for this exact molecule are not widely published in public databases, its characteristic signals can be predicted based on established chemical shift and absorption frequency data for its constituent functional groups.[6][7]

-

¹H NMR (predicted): The proton NMR spectrum would show a series of multiplets for the methylene protons (-CH₂-) of the hexane chain. The protons alpha to the azide group (N₃-CH₂ -) would appear around δ 3.2-3.4 ppm, while the protons alpha to the bromine atom (Br-CH₂ -) would be expected further downfield, typically around δ 3.4-3.6 ppm.[6] The remaining methylene protons in the chain would appear as complex multiplets between δ 1.3 and 1.9 ppm.

-

¹³C NMR (predicted): The carbon spectrum would display six distinct signals for the hexane backbone. The carbon attached to the azide (C-N₃) would resonate around δ 51 ppm, and the carbon attached to the bromine (C-Br) would appear around δ 33 ppm.[6]

-

FT-IR: The infrared spectrum provides definitive evidence for the key functional groups. A strong, sharp absorption band between 2090-2140 cm⁻¹ is the characteristic stretching vibration of the azide (-N₃) group. The C-Br stretch would be observed in the fingerprint region, typically between 560-660 cm⁻¹ .[6] Standard C-H stretching bands for the aliphatic chain would be present in the 2850-2975 cm⁻¹ region.

Synthesis and Purification

The most common and efficient synthesis of this compound involves a nucleophilic substitution reaction on a commercially available precursor, 1,6-dibromohexane.[2][3] This approach is favored for its high yield and straightforward execution.

The underlying principle is the differential reactivity of nucleophiles. The azide ion (N₃⁻) is an excellent nucleophile and can readily displace one of the bromide leaving groups from 1,6-dibromohexane.[8] By controlling the stoichiometry—using a slight excess of sodium azide—the reaction can be biased towards monosubstitution, minimizing the formation of the diazide byproduct.

Experimental Protocol: Synthesis from 1,6-Dibromohexane

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

1,6-Dibromohexane (1.0 eq)

-

Sodium azide (NaN₃) (1.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,6-dibromohexane in anhydrous DMF.

-

Azide Addition: Add sodium azide to the solution. Causality Note: DMF is an ideal polar aprotic solvent for this Sₙ2 reaction as it solvates the sodium cation, leaving the azide anion highly reactive.

-

Reaction Conditions: Stir the mixture at room temperature (approx. 20-25°C) under an inert atmosphere (e.g., nitrogen or argon).[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: a. Quench the reaction by pouring the mixture into a separatory funnel containing deionized water. b. Extract the aqueous phase three times with diethyl ether or ethyl acetate. c. Combine the organic layers and wash sequentially with deionized water and then brine. Causality Note: The water washes remove the DMF and unreacted sodium azide, while the brine wash removes residual water from the organic phase. d. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. c. If necessary, purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two terminal functional groups. This allows for a two-step, controlled approach to building complex molecular architectures, a cornerstone of bioconjugation and drug development.[9][10]

Caption: Orthogonal reaction workflow of this compound.

The Azide Group: A Gateway to Click Chemistry

The azide moiety is a cornerstone of "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility.[11][12] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

-

Mechanism: In the presence of a Cu(I) catalyst, the azide group of this compound reacts rapidly and specifically with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[13] This reaction is highly efficient and can be performed in aqueous environments, making it ideal for bioconjugation.[12][13]

-

Applications:

-

Bioconjugation: Linking proteins, nucleic acids, and carbohydrates to reporter molecules like fluorophores or biotin.[14][15]

-

Drug Development: Assembling complex drug candidates and creating antibody-drug conjugates (ADCs), where the linker connects a targeting antibody to a cytotoxic payload.[15][16]

-

Materials Science: Functionalizing surfaces and polymers to create novel materials with tailored properties.

-

The Bromo Group: A Handle for Nucleophilic Substitution

The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. It readily reacts with a variety of soft and hard nucleophiles to form stable covalent bonds.

-

Reactivity: The C-Br bond is polarized, rendering the carbon atom electron-deficient and susceptible to attack. Common nucleophiles include:

-

Thiols (-SH): Found in cysteine residues of proteins, reacting to form a stable thioether linkage. This is a common strategy for site-specific protein modification.[9]

-

Amines (-NH₂): Found in lysine residues or as N-termini of proteins, forming secondary amine linkages.

-

Carboxylates (-COO⁻): Reacting to form ester bonds.

-

-

Applications:

-

Surface Immobilization: Tethering biomolecules to surfaces functionalized with nucleophilic groups (e.g., thiol-modified glass slides or gold nanoparticles).[9]

-

Crosslinking: Connecting two molecular entities, where one is introduced via the azide and the other via the bromide.

-

Protocol: Two-Step Protein Immobilization on a Surface

This protocol exemplifies the use of this compound's orthogonal reactivity to first attach a small molecule to the linker and then immobilize the construct onto a thiol-modified surface.

Part A: CuAAC Reaction with an Alkyne-Functionalized Fluorophore

-

Preparation: In a microcentrifuge tube, dissolve the alkyne-fluorophore (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and sodium ascorbate.

-

Reaction Initiation: Add copper(II) sulfate (0.1 eq) to the reaction mixture, followed by sodium ascorbate (0.2 eq). Causality Note: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ, which is essential for the cycloaddition to proceed.[13]

-

Incubation: Vortex the mixture and allow it to react for 1-2 hours at room temperature, protected from light.

-

Purification: The resulting bromo-terminated fluorophore conjugate can be purified using reverse-phase HPLC.

Part B: Immobilization onto a Thiol-Modified Surface

-

Surface Preparation: Use a commercially available glass slide or gold surface functionalized with thiol (-SH) groups.

-

Immobilization Reaction: Dissolve the purified bromo-terminated fluorophore from Part A in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Immerse the thiol-modified surface in the solution and incubate for 4-12 hours at room temperature or 4°C. The nucleophilic thiol groups on the surface will displace the bromide on the linker, forming a stable thioether bond.

-

Washing: Thoroughly wash the surface with buffer and then deionized water to remove any non-covalently bound material. The surface is now functionalized with the immobilized fluorophore.

Safety and Handling

Organic azides are energetic compounds and must be handled with appropriate caution.[17]

-

Potential Hazards: Low molecular weight organic azides can be sensitive to shock, heat, and friction, posing a risk of explosive decomposition.[18][19] While the C/N ratio of this compound (C=6, N=3) makes it relatively stable under normal laboratory conditions according to the "Rule of Six," precautions are still necessary.[17]

-

Handling Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[20]

-

Avoid contact with metals, as this can form highly unstable metal azides. Use plastic or ceramic spatulas.[17]

-

Do not mix with acids, which can generate highly toxic and explosive hydrazoic acid.[21]

-

Avoid using halogenated solvents like dichloromethane, which can form dangerously explosive di- and tri-azidomethane.[18][21]

-

Store in a cool, dark place, away from heat and sources of ignition.[19][20]

-

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled waste container and should not be mixed with acidic waste.[20][21]

Conclusion

This compound is a powerful and versatile bifunctional linker that serves as a molecular bridge in modern chemical synthesis. Its well-defined structure, featuring a flexible spacer and orthogonally reactive azide and bromide termini, provides researchers with precise control over the construction of complex conjugates. From labeling biomolecules for diagnostic imaging to building next-generation antibody-drug conjugates, the applications of this compound are central to advancing scientific discovery in chemistry, biology, and medicine. This guide has provided the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research environment.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

UCD School of Chemistry. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Azide Compounds - Environmental Health and Safety. Retrieved from [Link]

-

University of New Mexico Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

-

University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71358027, this compound. Retrieved from [Link]

-

LookChem. (n.d.). 1-azido-6-broMo-Hexane. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-azido-6-bromo-Hexane. Retrieved from [Link]

-

Kim, S., & Kim, S. S. (1994). Radical reaction of alkyl azides. DSpace at KOASAS. Retrieved from [Link]

-

Reeves, W. P., & Bahr, M. L. (1976). Phase-Transfer Catalysis; Preparation of Alkyl Azides. Synthesis, 1976(12), 823. Retrieved from [Link]

-

Tanimoto, H., et al. (2017). Taming the reactivity of alkyl azides by intramolecular hydrogen bonding: site-selective conjugation of unhindered diazides. Organic Chemistry Frontiers, 4(11), 2206-2211. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

-

Ashenhurst, J. (2018, June 29). Reactions of Azides. Master Organic Chemistry. Retrieved from [Link]

-

Tanko, J. M., & Sadeghipour, M. (2009). Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes. Angewandte Chemie International Edition, 48(48), 9140-9143. Retrieved from [Link]

-

Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. Retrieved from [Link]

-

Kumar, R., et al. (2023). A Recent Concept of Importance: Click Chemistry. International Journal of Drug Delivery Technology, 13(1), 1-6. Retrieved from [Link]

-

Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8101, 1-Bromohexane. Retrieved from [Link]

-

Baran, P. S., & Cembrowski, A. R. (2012). Bioconjugation by Native Chemical Tagging of C–H Bonds. Journal of the American Chemical Society, 134(12), 5532-5535. Retrieved from [Link]

-

Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. Retrieved from [Link]

-

Pharmaceutical Technology. (2025, March 27). How bioconjugation is unlocking new drug development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link]

Sources

- 1. This compound | C6H12BrN3 | CID 71358027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 1-azido-6-bromo-Hexane | CAS#:235095-05-3 | Chemsrc [chemsrc.com]

- 4. Buy this compound (EVT-1803463) | 235095-05-3 [evitachem.com]

- 5. 1-Azido-6-bromo-hexane 95% | CAS: 235095-05-3 | AChemBlock [achemblock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Bioconjugation by Native Chemical Tagging of C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rroeder.nd.edu [rroeder.nd.edu]

- 12. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Click Chemistry [organic-chemistry.org]

- 14. labinsights.nl [labinsights.nl]

- 15. susupport.com [susupport.com]

- 16. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]

- 17. safety.pitt.edu [safety.pitt.edu]

- 18. ucd.ie [ucd.ie]

- 19. safety.fsu.edu [safety.fsu.edu]

- 20. uvic.ca [uvic.ca]

- 21. chemistry.unm.edu [chemistry.unm.edu]

An In-Depth Technical Guide to 1-Azido-6-bromohexane in Click Chemistry

Abstract

The advent of click chemistry has fundamentally transformed the landscape of chemical synthesis, bioconjugation, and materials science.[1][2] Central to this paradigm shift are versatile bifunctional linker molecules that enable the efficient and orthogonal coupling of diverse molecular entities. This guide provides a comprehensive technical overview of 1-azido-6-bromohexane, a heterobifunctional linker of significant utility. We will delve into the core principles of its mechanism of action within the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, explore the strategic utilization of its dual functionalities, and provide field-proven experimental protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of click chemistry for advanced molecular construction.

Introduction: The "Click" Philosophy and the Need for Precision Linkers

Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often in benign solvents.[3] These reactions generate only byproducts that are easily removed, making them ideal for creating large libraries of compounds for discovery research.[3] The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a transformation that unites an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[2][4]

The power of CuAAC is fully realized through the use of bifunctional linkers, molecules that possess two distinct reactive groups.[5] This allows for a modular and strategic approach to synthesis, where one part of the linker engages in the click reaction, while the other is reserved for a subsequent, orthogonal transformation. This compound is a prime example of such a linker, featuring an azide for click chemistry and a bromoalkane for nucleophilic substitution.[5][6] This dual reactivity enables the stepwise and controlled assembly of complex molecular architectures, from antibody-drug conjugates (ADCs) to functionalized surfaces.[7][8]

The Anatomy of this compound: A Tale of Two Functional Groups

The efficacy of this compound stems from the distinct and predictable reactivity of its two terminal functional groups, separated by a flexible six-carbon hexane chain.

-

The Azide (N₃) Group: This moiety is the cornerstone of its "click" functionality. While organic azides are relatively stable, they possess a high-energy triple bond that makes them potent 1,3-dipoles for cycloaddition reactions.[9] In the context of CuAAC, the terminal nitrogen of the azide acts as a nucleophile, driven by the copper catalyst to react with an activated alkyne.[10]

-

The Bromo (Br) Group: The bromine atom, being a good leaving group, makes the terminal carbon of the hexane chain electrophilic.[11] This renders it susceptible to attack by a wide range of nucleophiles (e.g., thiols, amines, carboxylates) via an Sₙ2 mechanism. This functionality provides a reliable "handle" for attaching the linker to proteins, surfaces, or other molecules of interest after the click reaction has been performed.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂BrN₃ | PubChem[6] |

| Molecular Weight | 206.08 g/mol | PubChem[6] |

| InChIKey | MYGRYHPJWKOCDC-UHFFFAOYSA-N | PubChem[6] |

| CAS Number | 235095-05-3 | PubChem[6] |

The Core Mechanism: this compound in the CuAAC Catalytic Cycle

The CuAAC reaction dramatically accelerates the rate of triazole formation by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[3] This remarkable efficiency is due to a multi-step mechanism orchestrated by the copper(I) catalyst. It is crucial to understand that this is not a concerted cycloaddition; instead, it involves a series of coordination and bond-forming events.[9]

Here, we break down the accepted mechanism, highlighting the role of each component:

Step 1: Formation of the Copper-Acetylide Complex The catalytic cycle begins with the coordination of the Cu(I) ion to the terminal alkyne. This interaction significantly increases the acidity of the terminal alkyne proton, facilitating its deprotonation (often by a mild base in the reaction mixture or the ligand itself) to form a highly nucleophilic copper-acetylide intermediate.[1][9]

Step 2: Activation of the Azide and Coordination The azide group of this compound then coordinates to the copper center of the acetylide complex. Mechanistic studies, including DFT calculations, suggest a dinuclear transition state where a second copper atom may coordinate to the azide, further activating it for nucleophilic attack.[9][12]

Step 3: Cyclization to form the Six-Membered Metallacycle The terminal nitrogen of the activated azide attacks the internal carbon of the copper acetylide. This key step results in the formation of a six-membered copper metallacycle intermediate.[3]

Step 4: Ring Contraction and Protonolysis The metallacycle is unstable and rapidly undergoes ring contraction to a more stable triazolyl-copper derivative.[3] Subsequent protonolysis, where a proton source in the reaction medium (often the solvent or an additive) cleaves the copper-carbon bond, releases the 1,4-disubstituted triazole product.[3][9] This final step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Post-Click Modification: Leveraging the Bromo- Handle

The true power of this compound lies in its bifunctionality. Once the azide has been converted to the stable triazole linker, the bromo- group is available for a host of nucleophilic substitution reactions. This orthogonality is key: the conditions for CuAAC are mild and do not affect the bromoalkane, and conversely, the subsequent substitution reactions do not disturb the newly formed triazole ring.

Common Post-Click Transformations:

-

Thiol-Ene Reaction: The bromo- group reacts readily with thiol-containing molecules, such as cysteine residues in proteins, to form stable thioether bonds.[7] This is a cornerstone of bioconjugation for creating antibody-drug conjugates or labeling proteins.[7][8]

-

Amination: Reaction with primary or secondary amines yields secondary or tertiary amines, respectively. This is useful for attaching amine-containing drugs, dyes, or other probes.

-

Esterification/Etherification: Carboxylates or alkoxides can displace the bromide to form esters or ethers, enabling linkage to a different class of molecules.

Caption: A general workflow illustrating the two-step conjugation strategy using this compound.

Field-Proven Experimental Protocols

The following protocols are provided as a robust starting point. As a Senior Application Scientist, I must emphasize that optimization is often necessary based on the specific substrates and desired outcome.

Protocol 1: General CuAAC Reaction

This protocol describes a typical small-scale CuAAC reaction using an in-situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate.[13]

Materials:

-

This compound (1.0 eq)

-

Terminal Alkyne-containing substrate (1.0 - 1.2 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)

-

Sodium Ascorbate (0.1 - 0.2 eq)

-

Solvent: A 1:1 mixture of t-Butanol and water is a common starting point.[13]

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve the terminal alkyne substrate and this compound in the t-BuOH/H₂O solvent mixture.

-

Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

-

Initiation: To the stirring solution of alkyne and azide, add the CuSO₄ solution, followed immediately by the sodium ascorbate solution. A color change (often to a yellow or orange hue) indicates the formation of the active Cu(I) species.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-12 hours.

-

Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Causality and Insights:

-

Why Sodium Ascorbate? It serves as a reducing agent to generate the active Cu(I) from the more stable Cu(II) salt.[3] A slight excess is used to prevent oxidative homocoupling of the alkyne, a common side reaction.[3]

-

Why a t-BuOH/H₂O mixture? This solvent system is excellent for solubilizing a wide range of organic substrates while being compatible with the aqueous catalyst components. Water has also been shown to accelerate the reaction rate.[3]

-

Ligands: For sensitive biomolecules, the addition of a Cu(I)-stabilizing ligand like Tris(benzyltriazolylmethyl)amine (TBTA) is highly recommended to both accelerate the reaction and protect the substrate from oxidative damage.[14]

Protocol 2: Post-Click Thiolation (Example)

This protocol outlines the conjugation of the bromo-terminated click product to a thiol-containing molecule.

Materials:

-

Bromo-terminated triazole product (from Protocol 1) (1.0 eq)

-

Thiol-containing molecule (e.g., a cysteine-containing peptide) (1.5 eq)

-

Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

-

Dissolution: Dissolve the bromo-terminated triazole product and the thiol-containing molecule in the chosen solvent.

-

Deprotonation: Add the base to the solution. This deprotonates the thiol to form the more nucleophilic thiolate anion.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) to accelerate the substitution. Monitor progress by LC-MS.

-

Purification: The purification method will be highly dependent on the nature of the final conjugate. For peptides and proteins, techniques like High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography are typically required.

Causality and Insights:

-

Why a base? The thiolate anion is a much stronger nucleophile than the neutral thiol. The base is essential to drive the Sₙ2 reaction forward at a reasonable rate.

-

Solvent Choice: Polar aprotic solvents like DMF and MeCN are ideal for Sₙ2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it highly reactive.

Conclusion

This compound stands as a powerful and versatile tool in the modern chemist's arsenal. Its well-defined, orthogonal reactivity allows for the execution of a robust two-step ligation strategy: a highly efficient CuAAC "click" reaction followed by a reliable nucleophilic substitution. This guide has illuminated the fundamental mechanism of its action and provided practical, field-tested protocols. By understanding the causality behind the experimental choices, researchers in drug development, materials science, and chemical biology can confidently employ this linker to construct complex, functional molecular systems with precision and efficiency.

References

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

- Díaz, D. J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035–2049.

-

Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

- García, J. M., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)

- MDPI. (2022). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 27(19), 6528.

-

Wikipedia. (2023). Click chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Synthesis (2) – Reactions of Alkanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71358027, this compound. Retrieved from [Link]

- Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.

-

ChemTalk. (n.d.). Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. Retrieved from [Link]

-

Abbkine. (n.d.). Bioconjugation application notes. Retrieved from [Link]

-

ResearchGate. (2014). 6‐Azido‐6‐deoxy‐l‐idose as a Hetero‐Bifunctional Spacer for the Synthesis of Azido‐Containing Chemical Probes. Retrieved from [Link]

-

Pearson+. (n.d.). Suggest reagents and reaction conditions that would result in syn.... Retrieved from [Link]

-

ResearchGate. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). What is Nucleophilic Substitution?. Retrieved from [Link]

-

Taylor & Francis. (2022). Click chemistry – Knowledge and References. Retrieved from [Link]

-

Wiley-VCH. (2016). Click Chemistry: Mechanistic and Synthetic Perspectives. Retrieved from [Link]

-

National Institutes of Health. (2010). Advances in Bioconjugation. Retrieved from [Link]

-

LookChem. (n.d.). 1-azido-6-broMo-Hexane. Retrieved from [Link]

-

Single Use Support. (2023). Bioconjugates: Examples & Applications. Retrieved from [Link]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C6H12BrN3 | CID 71358027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Bioconjugation application notes [bionordika.fi]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. jenabioscience.com [jenabioscience.com]

An In-depth Technical Guide to the Safe Handling and Application of 1-Azido-6-bromohexane

Abstract

1-Azido-6-bromohexane is a bifunctional linker molecule of significant interest in chemical biology and drug development, primarily utilized in "click chemistry" for the synthesis of complex molecular architectures. Its utility, however, is counterbalanced by the inherent risks associated with the organic azide functional group. This guide provides a comprehensive overview of the safety and handling precautions necessary for the responsible use of this compound in a research and development setting. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into risk assessment, safe experimental protocols, and emergency preparedness.

Introduction: The Dual Nature of this compound

This compound (C₆H₁₂BrN₃) is a colorless liquid that serves as a valuable building block in organic synthesis.[1] Its chemical structure features a terminal azide group and a terminal bromine atom, making it a versatile heterobifunctional linker. The azide moiety readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," while the bromo- group allows for nucleophilic substitution reactions.[2] This dual reactivity enables the sequential or orthogonal conjugation of different molecular entities, a powerful strategy in the construction of antibody-drug conjugates, PROTACs, and other complex bioactive molecules.

Despite its synthetic utility, the azide functional group classifies this compound as an energetic material. Organic azides are known for their potential to decompose explosively when subjected to heat, shock, friction, or light.[2][3][4][5] Furthermore, azides as a class of compounds exhibit toxicity, with effects analogous to cyanides through their interaction with hemoglobin.[3] Therefore, a thorough understanding of its properties and strict adherence to safety protocols are paramount for its safe handling and application.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 235095-05-3 | [1][6][7] |

| Molecular Formula | C₆H₁₂BrN₃ | [1][7][8] |

| Molecular Weight | 206.09 g/mol | [1][7] |

| Appearance | Colorless Liquid | [1] |

| Storage | Store at 0-8 °C | [1] |

Hazard Assessment: Understanding the Risks

A comprehensive risk assessment is the foundation of safe laboratory practice. For this compound, the primary hazards stem from its azide functional group.

Explosive Decomposition

Organic azides are metastable compounds that can decompose exothermically, releasing nitrogen gas.[5] The stability of an organic azide is influenced by its molecular structure. Two key principles for assessing stability are the Carbon to Nitrogen Ratio (C/N) and the "Rule of Six".[2]

-

Carbon to Nitrogen Ratio (C/N): A higher ratio of carbon atoms to nitrogen atoms generally indicates greater stability. For this compound (C₆H₁₂BrN₃), the C/N ratio is 6/3 = 2. Organic azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated but should be handled with care and stored at low temperatures.[3][4]

-

The "Rule of Six": This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe to handle.[2] this compound, with six carbons and one azide group, adheres to this rule.

Despite its relative stability compared to smaller organic azides, it is crucial to remember that it is still an energetic compound. Violent decomposition can be initiated by:

-

Heat: Avoid elevated temperatures during reactions and purification. Distillation and sublimation are strongly discouraged.[3][5][9] Rotary evaporation to concentrate solutions containing azides has been linked to explosions and should be avoided.[4][9]

-

Shock and Friction: Avoid grinding, scratching, or subjecting the compound to mechanical shock.[3] Never use metal spatulas for handling solid azides; plastic or ceramic spatulas are recommended.[3][4][9] Avoid using ground glass joints, as friction can trigger decomposition.[3][4][9]

Toxicity

Azide compounds, including this compound, are toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[10] The azide anion has a toxicity profile similar to that of cyanide.[5] Exposure can lead to symptoms such as dizziness, weakness, low blood pressure, and respiratory failure.[2]

Formation of Hazardous Byproducts

-

Hydrazoic Acid (HN₃): Mixing azides with acids results in the formation of hydrazoic acid, which is highly toxic and explosive.[2][5][10]

-

Heavy Metal Azides: Contact with heavy metals such as copper, lead, mercury, silver, and their salts can form highly shock-sensitive and explosive metal azides.[2][3][10] This is a critical consideration for reaction setups and waste disposal.

-

Halogenated Solvents: Reactions involving azides should not be performed in halogenated solvents like dichloromethane or chloroform, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[2][4]

Safe Handling and Storage Protocols

A self-validating system of protocols is essential for mitigating the risks associated with this compound.

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound includes:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.[10]

-

Hand Protection: Nitrile gloves are suitable for incidental contact. For prolonged handling or in cases of high toxicity, consider double-gloving or using silver shield gloves under nitrile gloves.[10] Always inspect gloves before use and practice proper glove removal technique.[11]

-

Body Protection: A flame-resistant lab coat.[3]

-

Face Shield: A face shield should be used in conjunction with safety glasses, especially when there is a risk of splashing or explosion.[3][9]

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5][10]

-

Blast Shield: Experiments involving azides, particularly those being scaled up or heated, must be performed behind a blast shield.[3][9][10]

Storage

-

Store this compound in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials.[3][11] Recommended storage temperature is 0-8 °C.[1]

-

Use amber plastic containers to protect from light.[2]

-

Ensure containers are tightly closed.[11]

-

Do not store on metal shelves.[3]

-

Clearly label all containers with the chemical name and associated hazards.

Experimental Procedures: A Safety-First Approach

The following sections provide detailed methodologies for the synthesis and a common application of this compound, with safety considerations integrated at each step.

Synthesis of this compound from 1,6-Dibromohexane

This procedure is based on a common nucleophilic substitution reaction. The causality behind using a phase-transfer catalyst is to facilitate the reaction between the aqueous sodium azide and the organic 1,6-dibromohexane.

Sources

- 1. 1-Azido-6-bromo-hexane 95% | CAS: 235095-05-3 | AChemBlock [achemblock.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. uvic.ca [uvic.ca]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. 1-azido-6-broMo-Hexane | 235095-05-3 [chemicalbook.com]

- 7. This compound | C6H12BrN3 | CID 71358027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. chemistry.unm.edu [chemistry.unm.edu]

- 11. lookchem.com [lookchem.com]

A Technical Guide to the Thermal Stability and Decomposition of 1-Azido-6-bromohexane

Introduction: The Bifunctional Role and Inherent Risks of 1-Azido-6-bromohexane

This compound (C₆H₁₂BrN₃) is a valuable bifunctional linear hydrocarbon.[1][2] Its structure incorporates two key functional groups: a terminal azide (-N₃) and a terminal bromo (-Br) group. This unique arrangement allows for orthogonal chemical modifications, making it a versatile building block in organic synthesis, particularly in the construction of complex molecules and materials. The azide group is a cornerstone of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the rapid and efficient formation of triazole linkages.[3] Simultaneously, the bromo group serves as a classic electrophilic site for nucleophilic substitution reactions.

However, the presence of the azide group, an "explosophore," introduces significant safety considerations. Organic azides are high-energy molecules that can undergo rapid, exothermic decomposition when subjected to external energy sources like heat, shock, or friction.[4][5][6] Understanding the thermal stability and decomposition pathway of this compound is therefore not merely an academic exercise; it is a critical prerequisite for its safe handling, storage, and effective implementation in any synthetic workflow.

This guide provides an in-depth analysis of the thermal properties of this compound. It outlines the fundamental principles of its thermal analysis, presents detailed experimental protocols for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), discusses its decomposition mechanism, and establishes a framework for its safe utilization in a research and development setting.

Physicochemical Properties and Synthesis Overview

This compound is typically synthesized via a nucleophilic substitution reaction where one bromine atom of 1,6-dibromohexane is displaced by an azide ion, commonly from sodium azide (NaN₃), in a polar aprotic solvent like DMF.[1][7]

| Property | Value | Source |

| Chemical Formula | C₆H₁₂BrN₃ | [2] |

| Molecular Weight | 206.08 g/mol | [2][8] |

| CAS Number | 235095-05-3 | [8][9] |

| Appearance | Typically a liquid (Physical state data not widely available) | N/A |

| Carbon/Nitrogen Ratio | 2 (C: 6, N: 3) | Calculated |

The Carbon-to-Nitrogen (C/N) ratio is a crucial first-pass indicator of the stability of an organic azide. A common safety guideline, the "Rule of Six," suggests there should be at least six carbon atoms for each energetic functional group (like an azide).[4] With a C/N ratio of 2 and six carbons per azide group, this compound is considered relatively stable among low-molecular-weight organic azides but still requires meticulous handling.[4][5]

Mandatory Safety Protocols for Handling Organic Azides

The primary hazard associated with organic azides is their potential for violent decomposition.[5] Adherence to the following safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety glasses. For experiments involving heating or concentrating azides, a blast shield or a face shield is mandatory.[10][11]

-

Engineered Controls: All manipulations of this compound must be performed inside a certified chemical fume hood to contain any potential energy release and toxic vapors.[10][11]

-

Scale Limitation: Use the smallest possible amount of the azide for any given experiment.[6][11] Pre-approval from a principal investigator or safety officer should be required for scaling up reactions.

-

Avoid Incompatibles:

-

Metals: Never use metal spatulas or stir bars that could be scratched. Heavy metal azides, which can form on contact, are extremely shock-sensitive.[4][6] Use ceramic or plastic utensils.

-

Acids: Contact with strong acids can form the highly toxic and explosive hydrazoic acid (HN₃).[4][11]

-

Halogenated Solvents: Do not use solvents like dichloromethane or chloroform, as they can react to form dangerously unstable di- and tri-azidomethane.[4][5]

-

-

Energy Input Control:

-

Purification & Concentration:

-

Never purify organic azides by distillation or sublimation.[5] Purification should be limited to techniques like extraction and precipitation.

-

Do not concentrate azide solutions using a rotary evaporator unless the compound is known to be stable under those conditions (generally for compounds with a high C/N ratio).[10][11]

-

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container.[4][10] Never mix azide waste with acidic waste streams.[4] Before disposal, organic azides should ideally be converted to a more stable derivative, such as an amine, via reduction.[4]

Methodologies for Thermal Hazard Assessment

A comprehensive thermal hazard assessment relies on two complementary analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[12]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] For this compound, TGA is essential for identifying the onset temperature of decomposition by detecting the mass loss associated with the release of nitrogen (N₂) gas.[13]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[12][14] It is the primary technique for detecting exothermic (heat-releasing) events. A sharp exotherm is a definitive sign of a rapid decomposition reaction, and the area under the peak can be integrated to quantify the energy released (enthalpy of decomposition, ΔHd).

Caption: Workflow for thermal analysis of this compound.

Experimental Protocols for Thermal Analysis

The following protocols are designed to provide a robust framework for analyzing the thermal stability of this compound.

Protocol for Differential Scanning Calorimetry (DSC)

-

Sample Preparation:

-

In a fume hood, carefully transfer approximately 1-2 mg of this compound into a vented aluminum DSC pan. Using a vented pan is crucial to allow for the safe release of gaseous decomposition products (N₂).

-

Crimp the lid onto the pan.

-

Prepare an empty, crimped aluminum pan to serve as the reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the cell at a sub-ambient temperature (e.g., 0 °C).

-

Ramp the temperature from 0 °C to 300 °C at a heating rate of 10 °C/min. A higher heating rate can sometimes lower the observed onset temperature for energetic materials.

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

Identify the onset temperature (Tonset) of the primary exothermic peak.

-

Determine the peak temperature (Tpeak) of the exotherm.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd in J/g).

-

Protocol for Thermogravimetric Analysis (TGA)

-

Sample Preparation:

-

Tare a ceramic or alumina TGA crucible.

-

In a fume hood, accurately weigh 3-5 mg of this compound into the crucible.

-

-

Instrument Setup:

-

Place the crucible onto the TGA balance mechanism.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the furnace at room temperature (~25 °C).

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature (°C).

-

Determine the onset temperature of the primary mass loss step. This should correlate with the DSC Tonset.

-

Quantify the percentage of mass lost in this step and compare it to the theoretical mass percentage of N₂ in the molecule (~13.6%).

-

Expected Thermal Decomposition Profile

While specific experimental data for this compound is not publicly available, its decomposition profile can be reliably predicted based on the well-studied behavior of similar small alkyl azides.[15][16]

TGA Analysis: A sharp, single-step mass loss is expected. This loss corresponds to the rapid expulsion of dinitrogen gas (N₂), the primary and most favorable decomposition pathway for organic azides.[16]

DSC Analysis: The decomposition will manifest as a sharp, intense exothermic peak. The thermal decomposition of similar energetic azide polymers is known to begin around 120-200 °C.[16][17]

| Parameter | Expected Value (Illustrative) | Significance |

| DSC Tonset | 150 - 180 °C | The temperature at which decomposition begins. A critical parameter for defining the maximum safe operating temperature. |

| TGA Mass Loss | ~13.6% | Confirms that the primary decomposition event is the loss of one molecule of N₂ (28.01 g/mol ) from the parent compound (206.08 g/mol ). |

| DSC ΔHd | > 200 J/g | The energy released during decomposition. Higher values indicate a more powerful and hazardous decomposition. |

Proposed Decomposition Mechanism

The thermal decomposition of this compound is initiated by the homolytic cleavage of the weakest bond, the C-N bond of the azide group. This process releases a molecule of dinitrogen, which is thermodynamically very stable, and generates a highly reactive nitrene intermediate.

Caption: Proposed thermal decomposition mechanism.

The primary decomposition step is the formation of the 6-bromohexylnitrene.[15] This highly reactive species will then rapidly undergo further reactions, most commonly intramolecular C-H insertion to form stable cyclic amine products or rearrangement to form an imine.[15]

Conclusion

This compound is a synthetically useful molecule whose utility is counterbalanced by the energetic nature of its azide functionality. Its thermal stability is governed by the C-N bond, which cleaves upon heating to initiate a rapid, exothermic decomposition characterized by the loss of nitrogen gas. Thermal analysis by DSC and TGA is essential for quantifying this behavior, establishing a safe operating temperature window (likely below 150 °C), and confirming the decomposition pathway. The protocols and safety guidelines presented in this guide provide a comprehensive framework for mitigating the risks associated with this compound, enabling researchers to leverage its synthetic potential safely and effectively.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. Azide Compounds. Retrieved from [Link]

-

Stanford Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]

-

Wikipedia. Organic azide. Retrieved from [Link]

-

LookChem. 1-azido-6-broMo-Hexane. Retrieved from [Link]

- Google Patents. (2008, March 4). US7338540B1 - Decomposition of organic azides.

-

ResearchGate. (2004). Synthesis, spectral and DSC analysis of glycidyl azide polymers containing different initiating diol units. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71358027, this compound. Retrieved from [Link]

-

LookChem. 1-azido-6-broMo-Hexane Safety Data Sheets(SDS). Retrieved from [Link]

-

Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

-

Chemsrc. 1-azido-6-bromo-Hexane | CAS#:235095-05-3. Retrieved from [Link]

-

Particle Technology Labs. (2021, April 12). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Defense Technical Information Center. Mass Spectrometric Studies of the Thermal Decomposition of Some Azido Polymeric Binders. Retrieved from [Link]

-

The University of Melbourne. TGA-DSC. Retrieved from [Link]

-

YouTube. (2022, October 18). How Azides Really Decompose. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Thermal decomposition of aromatic azides. Formation of phenazines and related compounds. Retrieved from [Link]

-

Defense Technical Information Center. PHOTOCHEMICAL DECOMPOSITION OF ALKYL AZIDES. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-1803463) | 235095-05-3 [evitachem.com]

- 2. This compound | C6H12BrN3 | CID 71358027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. ucd.ie [ucd.ie]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. lookchem.com [lookchem.com]

- 8. 1-Azido-6-bromo-hexane 95% | CAS: 235095-05-3 | AChemBlock [achemblock.com]

- 9. 1-azido-6-broMo-Hexane | 235095-05-3 [chemicalbook.com]

- 10. uvic.ca [uvic.ca]

- 11. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 12. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 13. particletechlabs.com [particletechlabs.com]

- 14. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 15. Organic azide - Wikipedia [en.wikipedia.org]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Strategic Use of 1-Azido-6-bromohexane in Bioconjugation

Introduction: Harnessing the Orthogonal Reactivity of a Heterobifunctional Linker

In the landscape of bioconjugation, the ability to selectively and sequentially link biomolecules is paramount for the construction of complex and functional constructs such as antibody-drug conjugates (ADCs), PROTACs, and advanced diagnostic probes.[1][2] 1-Azido-6-bromohexane is a versatile heterobifunctional crosslinker that offers researchers a powerful tool to achieve such precision.[3][4][5][6][7] This molecule possesses two distinct reactive moieties: a terminal azide and a primary alkyl bromide.[3] The azide group serves as a handle for "click chemistry," specifically the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9][10][11] Concurrently, the bromohexane moiety acts as an electrophile for nucleophilic substitution reactions, most notably with the thiol group of cysteine residues to form a stable thioether bond.[12][13][14]

The strategic advantage of this compound lies in the orthogonal nature of its two reactive ends. This allows for a two-step conjugation strategy where one biomolecule can be attached via the azide, and a second biomolecule or reporter molecule can be subsequently and selectively linked via the bromide, or vice-versa, without cross-reactivity.[15] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in bioconjugation workflows. We will explore two primary strategic approaches, provide detailed step-by-step protocols, and discuss critical considerations for success.

Chemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

| Property | Value | Source |

| Molecular Formula | C6H12BrN3 | [4][5] |

| Molecular Weight | 206.09 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| CAS Number | 235095-05-3 | [4][5][6][7] |

Storage and Stability: this compound should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[16][17][18] The container should be kept tightly closed.[16][17] Under these conditions, the compound is chemically stable.[16]

Safety Precautions: Handle this compound in a well-ventilated area, preferably a chemical fume hood.[17] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[16] In case of contact, rinse the affected area with plenty of water.

Strategic Approaches to Bioconjugation

The dual reactivity of this compound allows for two primary strategic workflows, each with its own set of advantages depending on the specific application and the nature of the biomolecules involved.

Strategy 1: The "Alkylation-First" Approach

In this strategy, the bromohexane moiety is first reacted with a nucleophilic residue on the first biomolecule (Biomolecule 1), typically a cysteine thiol. This initial step introduces a terminal azide group onto Biomolecule 1. Subsequently, the azide is used in a CuAAC or SPAAC reaction to conjugate a second, alkyne-modified biomolecule (Biomolecule 2).

Rationale and Advantages:

-

Ideal for Proteins with Available Cysteines: This approach is well-suited for proteins that have accessible cysteine residues, either naturally occurring or engineered.[14]

-

Preservation of Azide for Click Chemistry: By performing the alkylation first, the highly specific and efficient click chemistry reaction is reserved for the second step, which can be beneficial when dealing with sensitive biomolecules or complex reaction mixtures.[9]

Protocol 1: "Alkylation-First" Bioconjugation

This protocol details the alkylation of a cysteine-containing protein with this compound, followed by a CuAAC reaction with an alkyne-labeled molecule.

Part A: Cysteine Alkylation

Materials:

-

Cysteine-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) (if cysteines are disulfide-bonded)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation (if necessary): If the target cysteine residue is part of a disulfide bond, it must first be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate at room temperature for 1 hour.[12]

-

Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMSO.

-

Alkylation Reaction: a. To the (reduced) protein solution, add the this compound stock solution to achieve a final 10- to 20-fold molar excess of the reagent over the protein.[12] The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain protein integrity. b. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

Purification: Remove excess this compound and TCEP using a desalting column or dialysis against the desired buffer (e.g., PBS, pH 7.4).[12]

Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-modified protein from Part A

-

Alkyne-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Purification system (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

-

Reagent Preparation: a. Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).

-

CuAAC Reaction: a. In a microcentrifuge tube, combine the azide-modified protein with the alkyne-functionalized molecule at a 5- to 10-fold molar excess over the protein.[12] b. Add THPTA to a final concentration of 1-5 mM.[12] c. Add CuSO₄ to a final concentration of 0.5-1 mM.[12] d. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.[12] e. Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent probe.[19][20]

-

Purification: Purify the resulting bioconjugate using a suitable chromatography method to remove the copper catalyst, excess reagents, and byproducts.[21][22]

Strategy 2: The "Click-First" Approach

In this alternative strategy, the azide moiety of this compound is first reacted with an alkyne-containing molecule via CuAAC or SPAAC. This creates a bromohexane-functionalized molecule, which is then used to alkylate a nucleophilic residue on a biomolecule.

Rationale and Advantages:

-

Modification of Small Molecules: This approach is particularly useful when the initial modification is on a small molecule (e.g., a drug or a fluorescent probe) that is amenable to organic synthesis conditions for the click reaction.

-

Targeting Biomolecules in a Second Step: The resulting bromo-functionalized molecule can then be used as a probe to label proteins or other biomolecules in a more biological context.

Protocol 2: "Click-First" Bioconjugation

This protocol outlines the CuAAC reaction of this compound with an alkyne-containing small molecule, followed by the alkylation of a cysteine-containing protein.

Part A: CuAAC Reaction with a Small Molecule

Materials:

-

This compound

-

Alkyne-containing small molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

-

Purification system (e.g., column chromatography)

Procedure:

-

Reaction Setup: Dissolve the alkyne-containing small molecule and a slight molar excess (e.g., 1.1 equivalents) of this compound in the chosen solvent system.

-

Catalyst Addition: Add CuSO₄ (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.2 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Purification: Upon completion, purify the triazole-linked, bromohexane-functionalized molecule by an appropriate method such as column chromatography.

Part B: Cysteine Alkylation

Materials:

-

Bromohexane-functionalized molecule from Part A

-

Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

DMSO

-

Reducing agent (e.g., TCEP) (if necessary)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation (if necessary): Reduce any disulfide bonds as described in Protocol 1, Part A, Step 1.

-

Reagent Preparation: Prepare a stock solution of the bromohexane-functionalized molecule in DMSO.

-

Alkylation Reaction: a. Add the bromohexane-functionalized molecule stock solution to the (reduced) protein solution to achieve a final 10- to 20-fold molar excess. b. Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

Purification: Purify the final bioconjugate using a suitable chromatography method to remove unreacted labeling reagent.

Visualization of Workflows

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Buy this compound (EVT-1803463) | 235095-05-3 [evitachem.com]

- 4. This compound | C6H12BrN3 | CID 71358027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 1-azido-6-broMo-Hexane | 235095-05-3 [chemicalbook.com]

- 7. 1-Azido-6-bromo-hexane 95% | CAS: 235095-05-3 | AChemBlock [achemblock.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. interchim.fr [interchim.fr]

- 10. Click Chemistry [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 1-azido-6-broMo-Hexane Safety Data Sheets(SDS) lookchem [lookchem.com]

- 17. echemi.com [echemi.com]

- 18. atamankimya.com [atamankimya.com]

- 19. broadpharm.com [broadpharm.com]

- 20. confluore.com.cn [confluore.com.cn]

- 21. pubs.acs.org [pubs.acs.org]

- 22. cellmosaic.com [cellmosaic.com]

Application Note & Protocol: A Step-by-Step Guide to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-Azido-6-bromohexane

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for performing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," using 1-azido-6-bromohexane as a bifunctional building block.[1] This document is tailored for researchers, scientists, and drug development professionals, offering a robust framework from foundational principles to practical execution and analysis. We delve into the mechanistic underpinnings of the CuAAC reaction, provide a meticulously detailed step-by-step protocol, and address critical aspects of reaction optimization, purification, and safety. The protocols herein are designed to be self-validating, with explanations for each procedural choice to empower the user with a deep understanding of the reaction dynamics.

Introduction: The Power and Precision of Click Chemistry

"Click chemistry" is a chemical philosophy introduced by K.B. Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed.[2] At the forefront of this concept is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which has become an indispensable tool in chemical biology, drug discovery, and materials science.[1] The reaction's appeal lies in its remarkable reliability, specificity, and biocompatibility.[1]

The CuAAC reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with exceptional efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted product.[3] This reaction is characterized by its tolerance to a wide range of functional groups and its ability to proceed under mild, often aqueous, conditions.[4]

This compound is a particularly useful bifunctional reagent. The azide group serves as a handle for the click reaction, while the terminal bromo group offers a site for subsequent chemical modifications, making it an ideal building block for constructing complex molecular architectures.

Mechanistic Insights: The Role of Copper in Catalysis

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a sluggish reaction that often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers.[4] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and confers high regioselectivity.[4]

The currently accepted mechanism for the CuAAC reaction involves the following key steps[][6]:

-

Formation of a Copper-Acetylide Complex: The reaction initiates with the formation of a π-complex between the Cu(I) catalyst and the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating the formation of a copper-acetylide intermediate.[7]

-

Coordination of the Azide: The azide then coordinates to the copper-acetylide complex.[3]

-

Cycloaddition and Ring Formation: A stepwise process leads to the formation of a six-membered copper metallacycle.[6]

-

Rearrangement and Protonolysis: This intermediate then rearranges, followed by protonolysis, to yield the stable 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst.[][6]

To visualize this catalytic cycle, the following diagram illustrates the key intermediates and transformations.

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Synthesis of a 1,4-Disubstituted Triazole

This protocol details the reaction of this compound with a generic terminal alkyne (e.g., phenylacetylene) to exemplify the procedure.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| This compound | ≥95% | Major Chemical Supplier | Handle with care; see safety section. |

| Phenylacetylene | ≥98% | Major Chemical Supplier | |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent | Major Chemical Supplier | |

| Sodium Ascorbate | ≥98% | Major Chemical Supplier | Prepare fresh solution before use. |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ≥95% | Major Chemical Supplier | Water-soluble ligand to stabilize Cu(I).[8] |

| tert-Butanol | Reagent Grade | Major Chemical Supplier | |

| Deionized Water | High Purity | In-house | |

| Dichloromethane (DCM) | HPLC Grade | Major Chemical Supplier | For extraction. |

| Brine (Saturated NaCl solution) | In-house | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Major Chemical Supplier | For drying organic layer. |

Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental process.

Caption: Experimental workflow for the CuAAC reaction of this compound.

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

-

Degassing: To prevent the oxidation of the Cu(I) catalyst, thoroughly degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.[9]

-

Catalyst Preparation and Addition:

-

Reaction Initiation: To the degassed solution of the azide and alkyne, add the sodium ascorbate solution, followed by the premixed CuSO₄/THPTA solution.[12] The use of a reducing agent like sodium ascorbate generates the active Cu(I) species in situ from the more stable Cu(II) salt.[6]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under an inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

-

Work-up:

-

Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted triazole.[13]

Characterization

The identity and purity of the synthesized triazole should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To observe the disappearance of the characteristic azide and alkyne stretches and the appearance of new bands corresponding to the triazole ring.

Safety Precautions: Handling Azides and Copper Reagents

Organic azides are potentially explosive and must be handled with extreme care. [14][15]

-

Stability: The stability of organic azides is inversely proportional to their nitrogen content. While this compound has a relatively high carbon-to-nitrogen ratio, it should still be treated as a potentially energetic material.[15][16]

-

Handling:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[17]

-

Avoid friction, shock, and heat.[15] Do not use metal spatulas to handle azides, as this can lead to the formation of highly sensitive heavy metal azides.[16]

-

Work in a well-ventilated fume hood.[17]

-

-

Storage: Store organic azides in a cool, dark place, away from incompatible materials such as acids and strong oxidizing agents.[14][15]

-

Solvents: Never use chlorinated solvents like dichloromethane or chloroform as reaction media for reactions involving sodium azide, as this can form explosively unstable di- and tri-azidomethane.[14][16]

-

Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled container and disposed of according to institutional guidelines.[14] Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[16][17]

Copper reagents can be toxic. Avoid inhalation and skin contact.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a powerful and versatile reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can effectively utilize this compound as a valuable building block in their synthetic endeavors. The principles and techniques described herein are broadly applicable and can be adapted for a wide range of substrates and applications in drug discovery, bioconjugation, and materials science.

References

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Wang, Z. et al. (2025). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. ResearchGate. [Link]

-

Paredes, E. et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. [Link]

-

Ríos-Gutiérrez, M. et al. (2019). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. [Link]

-

Kennedy, D. C. et al. (2011). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry. [Link]

-

Hong, V. et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]

-